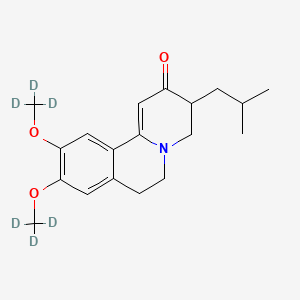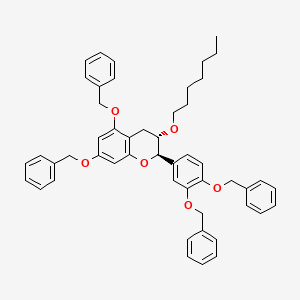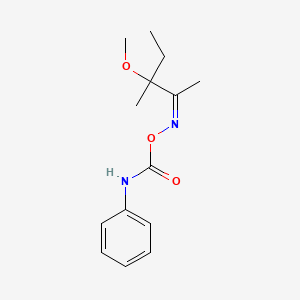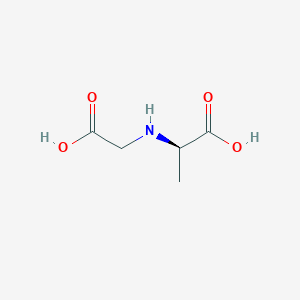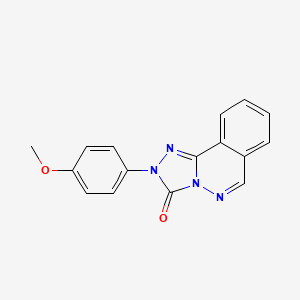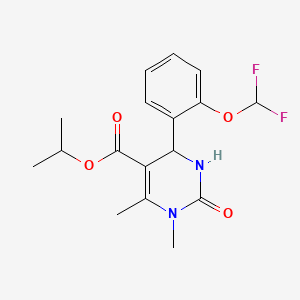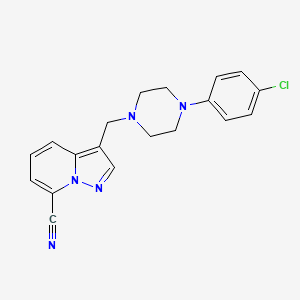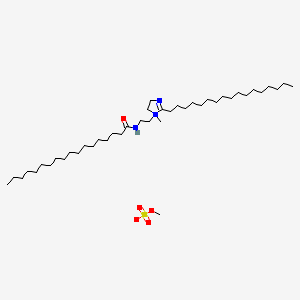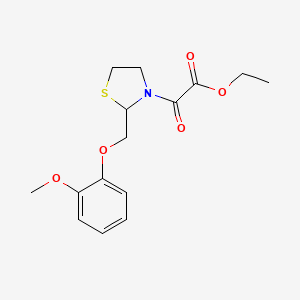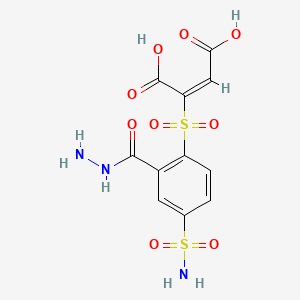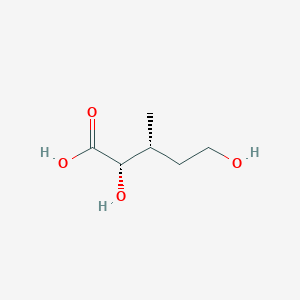
Verrucarinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verrucarinic acid is a naturally occurring compound known for its unique chemical structure and biological activities It is a member of the trichothecene family, which are sesquiterpenoid mycotoxins produced by various species of fungi
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of verrucarinic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the stereoselective synthesis of the macrocyclic building blocks. For instance, the use of enzymes like pig liver esterase and a-chymotrypsin has been explored to prepare highly functionalized chiral synthons suitable for constructing bioactive natural products .
Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation processes using fungi such as Fusarium sambucinum. The fermentation broth is then subjected to chromatographic separation to isolate this compound and other minor metabolites .
Análisis De Reacciones Químicas
Types of Reactions: Verrucarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Verrucarinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying stereoselective synthesis.
Medicine: Its potential as an antileukemic agent has been explored due to its cytostatic properties.
Industry: this compound derivatives are investigated for their use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of verrucarinic acid involves its interaction with cellular components, leading to the inhibition of protein synthesis. It targets the ribosome, preventing the elongation of the polypeptide chain during translation. This action results in cytotoxic effects, making it a potent antileukemic agent .
Comparación Con Compuestos Similares
Verrucarol: Another trichothecene with similar biological activities.
Anguidine: A macrocyclic trichothecene used as a starting material for synthesizing verrucarinic acid.
Sambucinol: A minor metabolite of Fusarium sambucinum with a similar structure.
Uniqueness: this compound stands out due to its specific stereochemistry and the presence of unique functional groups that contribute to its potent biological activities. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other trichothecenes.
Propiedades
Número CAS |
53798-51-9 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2S,3R)-2,5-dihydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(2-3-7)5(8)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 |
Clave InChI |
QDDMBAKTPRKDFD-UHNVWZDZSA-N |
SMILES isomérico |
C[C@H](CCO)[C@@H](C(=O)O)O |
SMILES canónico |
CC(CCO)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


